molecular formula C6H8O4S B1297060 Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide CAS No. 67488-50-0

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

Cat. No. B1297060
CAS RN: 67488-50-0
M. Wt: 176.19 g/mol
InChI Key: YHHZABJZHHCDNW-UHFFFAOYSA-N
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Description

“Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide” is a chemical compound with the CAS Number: 67488-50-0 . It has a molecular weight of 176.19 and its IUPAC name is methyl 2,5-dihydro-3-thiophenecarboxylate 1,1-dioxide .


Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, it was synthesized with a yield of 96% in toluene at 110℃ . In another experiment, it was synthesized with n-butyllithium in tetrahydrofuran and hexane at -78℃ for 0.0833333h, yielding 684 mg .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H8O4S . The InChI code for this compound is 1S/C6H8O4S/c1-10-6(7)5-2-3-11(8,9)4-5/h2H,3-4H2,1H3 .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in Diels-Alder reactions of butadienylpyridinium bromides .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 . Its water solubility is 66.6 mg/ml .

Scientific Research Applications

Structural and Vibrational Studies

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide has been extensively studied for its structural and vibrational properties. Research by Arjunan et al. (2015) utilized spectroscopic techniques and theoretical quantum chemical methods to analyze its geometry and electronic properties. This research contributes to a deeper understanding of the compound's charge density distribution and chemical reactivity sites (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Synthesis and Reactivity

The compound's synthesis and chemical reactivity have been a focus in several studies. For instance, Chaloner et al. (1992) explored its use as a precursor in creating heterocyclic o-quinodimethanes, highlighting its potential in organic synthesis (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992). Similarly, Savelev et al. (2021) developed a modified synthesis method for a range of 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides, underscoring its versatility in creating complex organic structures (Savelev, Efremova, Lapshina, Gurzhiy, & Belyakov, 2021).

Photochromic Applications

The compound has been investigated for its photochromic properties, which are significant in the field of materials science. Krayushkin et al. (2003) synthesized a photochromic 1,2-dihetarylethene with a 2,5-dihydrothiophene ring, indicating potential applications in the development of new photoresponsive materials (Krayushkin, Yarovenko, Semenov, Zavarzin, Martynkin, & Uzhinov, 2003).

Applications in Organic Synthesis

Research has also delved into its applications in organic synthesis. Lee et al. (1995) examined its use in the intramolecular Diels-Alder reaction, demonstrating its role in synthesizing complex organic molecules (Lee, Lee, & Lee, 1995). McIntosh and Hayes (1987) investigated the stereochemistry involved in its formation, providing insights crucial for synthetic applications (Mcintosh & Hayes, 1987).

Safety And Hazards

The compound is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements are H317-H319 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

methyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c1-10-6(7)5-2-3-11(8,9)4-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHZABJZHHCDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

CAS RN

67488-50-0
Record name 3-Thiophenecarboxylic acid, 2,5-dihydro-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67488-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dihydro-3-thenoate 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Karlsson, HE Högberg - European Journal of Organic …, 2003 - Wiley Online Library
In the presence of enantiopure organocatalysts, 1‐cycloalkene‐1‐carboxaldehydes and various nitrones furnished fused isoxazolidines. Thus, some chiral pyrrolidinium salts catalyzed …

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